molecular formula C9H10BrNO B11757253 (S)-7-Bromochroman-4-amine

(S)-7-Bromochroman-4-amine

Cat. No.: B11757253
M. Wt: 228.09 g/mol
InChI Key: XFJNBPPWJRERLH-QMMMGPOBSA-N
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Description

(S)-7-Bromochroman-4-amine is a chiral amine derivative of chroman (a benzopyran scaffold) substituted with a bromine atom at the 7-position. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 244.09 g/mol (unprotonated form). The compound’s stereochemistry is defined by the (S)-configuration at the 4-position, which is critical for its interactions in chiral environments, particularly in pharmaceutical applications . The hydrochloride salt form this compound hydrochloride (CAS 2565794-06-9) is commonly used for stability and solubility, with a molecular weight of 264.55 g/mol and storage requirements under inert atmosphere at room temperature .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

(4S)-7-bromo-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1

InChI Key

XFJNBPPWJRERLH-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)Br

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Bromochroman-4-amine typically involves the bromination of chroman derivatives followed by amination. One common method is the bromination of chroman using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Bromochroman-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as chromanones or chromanols.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted products with various functional groups replacing the bromine atom.

Scientific Research Applications

(S)-7-Bromochroman-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-7-Bromochroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s effects.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the chroman-4-amine family, which shares a benzopyran backbone with an amine group at the 4-position. Key analogs include:

Compound Name Substituents Molecular Formula CAS Number Key Features
(S)-7-Bromochroman-4-amine Br at 7-position, (S)-chirality C₉H₁₀BrNO 2565794-06-9* Bromine enhances electrophilicity; chiral center critical for bioactivity
(R)-7-Bromochroman-4-amine Br at 7-position, (R)-chirality C₉H₁₀BrNO 1261448-82-1 Enantiomer; potential differences in receptor binding or metabolic pathways
6-Bromo-7-methylchroman-4-amine Br at 6, CH₃ at 7 C₁₀H₁₂BrNO 13434-19-0 Methyl group increases lipophilicity; altered steric effects
4-Bromo-7-chloroisoquinolin-1-amine Cl at 7, Br at 4 (isoquinoline) C₉H₆BrClN₂ 1783394-01-3 Heterocyclic variation; may influence π-π stacking in drug design
(S)-Chroman-4-ylamine No substituents C₉H₁₁NO 53317-93-6 Parent compound; baseline for evaluating substituent effects

*CAS provided is for the hydrochloride salt.

Physical and Chemical Properties

  • Melting Points: Adamantyl-substituted 7-chloroquinolin-4-amine analogs melt at 160–227°C, while this compound’s hydrochloride salt is stored at room temperature, implying a lower melting point for the free base .
  • Solubility : The hydrochloride salt form improves aqueous solubility, critical for biological assays. Neutral analogs like 6-Bromo-7-methylchroman-4-amine likely require organic solvents (e.g., DMSO) for dissolution .
  • Stability : Bromine’s electronegativity may increase susceptibility to nucleophilic substitution compared to methyl or adamantyl groups in analogs .

Pharmacological and Industrial Relevance

  • Chirality-Driven Applications : The (S)-enantiomer’s configuration is pivotal for binding to chiral receptors or enzymes, as seen in neurotransmitter analogs. Enantiomeric purity (>95%) is often required for pharmaceutical intermediates .
  • Biological Activity: Adamantyl-substituted quinolin-4-amine derivatives exhibit antimicrobial and anticancer properties, suggesting brominated chroman-4-amine analogs could be explored for similar activities .
  • Safety Profile : this compound hydrochloride carries H315-H319 (skin/eye irritation) and H302-H335 (acute toxicity/respiratory irritation) hazards, stricter than many unchlorinated analogs .

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